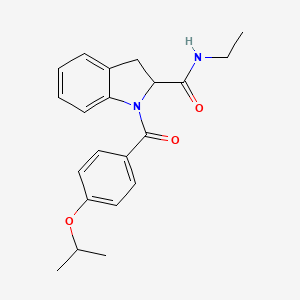

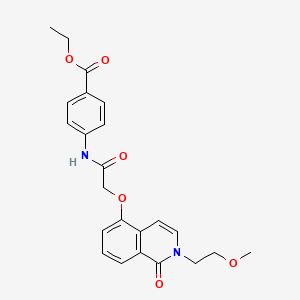

![molecular formula C11H13N3O3S2 B2400791 2-(甲磺酰基)-4-吗啉基噻吩[3,2-d]嘧啶 CAS No. 35267-60-8](/img/structure/B2400791.png)

2-(甲磺酰基)-4-吗啉基噻吩[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

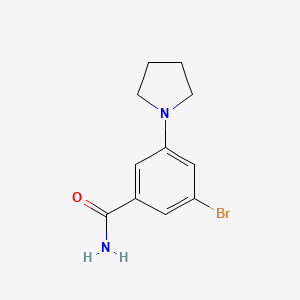

The compound “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. The molecule also contains a morpholino group, which is a six-membered ring containing one nitrogen and one oxygen atom, and a methylsulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thieno ring. The morpholino and methylsulfonyl groups would likely be added in later steps, possibly through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrimidine and thieno rings would likely contribute to the overall rigidity of the molecule, while the morpholino and methylsulfonyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

As a complex organic molecule, “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” could potentially undergo a variety of chemical reactions. The pyrimidine ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .科学研究应用

抗肿瘤活性

已合成2-(甲磺酰基)-4-吗啉基噻吩[3,2-d]嘧啶衍生物,并对它们在各种癌细胞系中的细胞毒活性进行了评估。许多这些化合物表现出中等到显著的细胞毒活性,对某些细胞系(如MDA-MB-231、H460、HT-29和A549)表现出高选择性和强效性。例如,已确定15f化合物特别强效,对特定细胞系的细胞毒活性比如GDC-0941等阳性对照更强(Zhu et al., 2012)。此外,已合成一些带有香豆素基团的衍生物,并发现它们对某些癌细胞系表现出中等细胞毒性和高选择性(Sun et al., 2014)。

选择性抑制mTOR而优于PI3K

某些2-芳基-4-吗啉基噻吩[3,2-d]嘧啶已知是PI3K抑制剂,并显示出对同源酶mTOR的强效抑制作用。对这些化合物的修饰已导致高效选择性优于PI3K的mTOR抑制剂的开发(Verheijen et al., 2010)。

合成方法

各种研究已致力于开发噻吩[3,2-d]嘧啶衍生物的高效合成方法。例如,已合成一种带有磺酰脲基团的新型噻吩[2,3-d]嘧啶化合物,展示了通过环化和取代等步骤生产这些化合物的方法(Chen et al., 2014)。此外,已开发了微波辅助合成方法,用于快速高效地生产各种2-氨基-4-芳基嘧啶衍生物,其中包括S-烷基化和氧化等多步骤(Matloobi & Kappe, 2007)。

化学选择性反应

已进行了涉及4,6-二氯-2-(甲磺酰基)嘧啶及相关亲电试剂与胺发生的化学选择性反应研究。这些反应在各种条件下展示了氯和磺酮基团的选择性置换,有助于理解有机合成中的反应机制和选择性(Baiazitov et al., 2013)。

HIV-1复制抑制剂

已确定一类新型2-((苯磺酰基)甲基)-噻吩[3,2-d]嘧啶化合物作为有效的HIV-1复制抑制剂,代表了在三唑噻吩嘧啶化合物评估中的意外发现。这一发现为开发HIV-1抑制剂开辟了新途径(Kim et al., 2014)。

未来方向

The study of complex organic molecules like “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this and related compounds, studying their physical and chemical properties, and investigating their biological activity .

属性

IUPAC Name |

4-(2-methylsulfonylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-19(15,16)11-12-8-2-7-18-9(8)10(13-11)14-3-5-17-6-4-14/h2,7H,3-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIOBUYFSZTPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(C(=N1)N3CCOCC3)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)

![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)

![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)

![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)